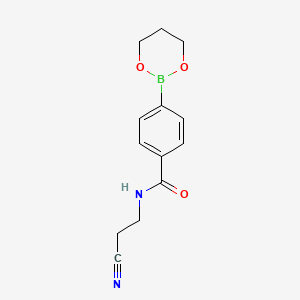
N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide
Vue d'ensemble
Description
N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide, also known as NCBD, is a recently developed synthetic compound that has been used in a variety of scientific research applications. NCBD is a amide derivative of a benzamide and is a member of the boronic acid family. NCBD has shown potential as a versatile compound for use in a variety of fields, including biochemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamides (BTAs), while not identical, share some chemical reasoning with the query compound, especially in terms of their potential for supramolecular self-assembly. BTAs have found significant applications in nanotechnology and polymer processing due to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. Their versatile nature and wide accessibility have led to their use in various scientific disciplines, including the development of new materials and biomedical applications (Cantekin, T. D. de Greef, & A. Palmans, 2012).
Bioimaging and Disease Diagnosis
Research on amyloid imaging in Alzheimer's disease highlights the utility of complex compounds in medical diagnostics. Specific radioligands, including compounds with complex molecular structures, have been developed for PET imaging to measure amyloid deposits in the brain. This breakthrough technique facilitates the early detection of Alzheimer's disease and is instrumental in the evaluation of new anti-amyloid therapies (Nordberg, 2007).
Pharmaceutical Applications and Drug Design
The discussion of metoclopramide in clinical use showcases the pharmaceutical applications of benzamides, a category to which the query compound is related. Metoclopramide is utilized for treating various types of vomiting and functional gastro-intestinal disorders, demonstrating the therapeutic potential of benzamide derivatives in medical treatment (Pinder et al., 2012).
Antimicrobial Agents
Monoterpenes like p-Cymene exhibit a range of biological activities, including antimicrobial effects. This research area is pertinent due to the urgent need for new antimicrobial substances to combat communicable diseases and antimicrobial resistance. The exploration of p-Cymene and its analogues underscores the potential of chemical compounds with specific functionalities for developing new antimicrobial agents (Marchese et al., 2017).
Propriétés
IUPAC Name |
N-(2-cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O3/c15-7-1-8-16-13(17)11-3-5-12(6-4-11)14-18-9-2-10-19-14/h3-6H,1-2,8-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLGLNOIHGMWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C(=O)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674609 | |
| Record name | N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide | |
CAS RN |
1073372-08-3 | |
| Record name | N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Cyanoethyl)-4-(1,3,2-dioxaborinan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1420335.png)
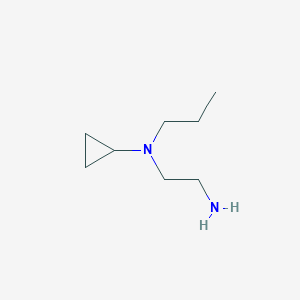
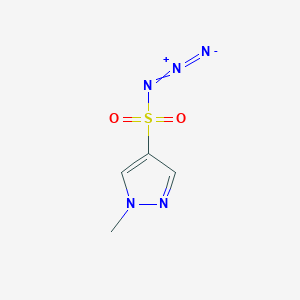
![3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile](/img/structure/B1420341.png)

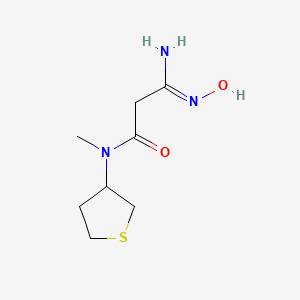
![(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1420346.png)
![7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1420348.png)

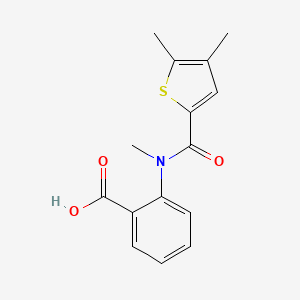

![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1420355.png)
